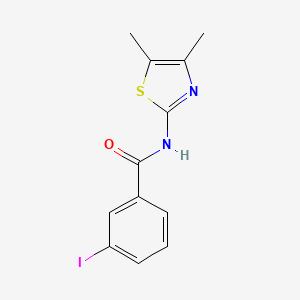

n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide

Description

N-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide is a synthetic small molecule featuring a 4,5-dimethylthiazole ring linked to a 3-iodobenzamide moiety. The 4,5-dimethylthiazol-2-yl group is a common structural motif in bioactive compounds, often associated with enzyme inhibition and cytotoxicity.

Properties

Molecular Formula |

C12H11IN2OS |

|---|---|

Molecular Weight |

358.20 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-iodobenzamide |

InChI |

InChI=1S/C12H11IN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-4-3-5-10(13)6-9/h3-6H,1-2H3,(H,14,15,16) |

InChI Key |

CTHHAGIKBPFPLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)I)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide typically involves the reaction of 4,5-dimethylthiazol-2-amine with 3-iodobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide can undergo oxidation reactions, particularly at the thiazole ring.

Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.

Substitution: It can participate in substitution reactions, especially at the iodine atom, which can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The primary product is the reduced form of the thiazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a reagent in various organic synthesis reactions.

- Acts as a precursor for more complex molecules.

Biology:

- Widely used in cell viability assays, such as the MTT assay, to measure cellular metabolic activity.

- Helps in studying cellular responses to different treatments.

Medicine:

- Potential applications in drug development, particularly in screening for anticancer activity.

- Used in assays to evaluate the cytotoxicity of new compounds.

Industry:

- Employed in the development of diagnostic tools and kits.

- Used in quality control processes for various biochemical products.

Mechanism of Action

The primary mechanism of action of n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide involves its interaction with cellular enzymes. In cell viability assays, the compound is reduced by mitochondrial dehydrogenases in viable cells, leading to the formation of a colored formazan product. This reaction is indicative of the metabolic activity of the cells and is used to assess cell viability and proliferation.

Comparison with Similar Compounds

Thiazole-Containing Inhibitors

Compounds with the 4,5-dimethylthiazol-2-yl group demonstrate diverse biological activities depending on substituents. Key analogs include:

Key Observations :

- The 4,5-dimethylthiazol-2-yl group enhances binding to enzymes like matriptase, but inhibitory potency varies with substituents. Thiophene-containing analogs (e.g., F3226-1198) show higher activity than phenyl-substituted counterparts (e.g., F3226-1197) .

- N-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide’s iodine substituent may improve target selectivity compared to smaller halogens or non-halogenated analogs due to increased steric bulk and lipophilicity.

Benzamide Derivatives

Benzamide scaffolds are prevalent in kinase inhibitors and cytotoxic agents. Notable comparisons:

Key Observations :

Heterocyclic Core Variations

Replacing the thiazole ring with other heterocycles impacts activity:

| Compound Name (from ) | Core Structure | Application | Reference |

|---|---|---|---|

| N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide | Pyrimidine-sulfamoyl core | Unknown (structural analog) |

Key Observations :

Biological Activity

n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cell viability assays. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and an iodobenzamide moiety, which are critical for its biological activity. The presence of the iodine atom may enhance its interaction with biological targets, while the dimethylthiazole group contributes to its lipophilicity and membrane permeability.

Research indicates that this compound may exert its effects through several mechanisms:

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest at sub-G1 and G2/M phases in various cancer cell lines. For instance, treatment with certain derivatives at concentrations as low as 2.5 nM led to significant cell cycle alterations, suggesting potent antimitotic activity .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and poly (ADP-ribose) polymerase (PARP), indicating activation of apoptotic pathways .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that derivatives of this compound can inhibit tumor growth significantly when tested in mouse models .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated against various human cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| SKBR-3 (Breast) | 2.5 | Induces apoptosis and cell cycle arrest |

| A431 (Skin) | 3.5 | Inhibits proliferation |

| B16-F1 (Melanoma) | 10 | Induces apoptosis |

Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of compounds related to this compound. The results indicated that these compounds exhibited strong inhibitory activities against multiple human cancer cell lines at subnanomolar concentrations, emphasizing the importance of structural modifications in enhancing biological potency .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms by which this compound induces apoptosis in cancer cells. The study revealed that the compound activates caspases and leads to mitochondrial dysfunction, which are critical events in the apoptotic process .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.